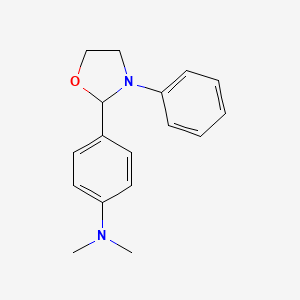

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline

Description

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group para to a 3-phenyl-1,3-oxazolidin-2-yl substituent. The oxazolidine ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, introduces conformational rigidity and electronic modulation to the molecule. Its synthesis typically involves Suzuki-Miyaura cross-coupling or iododestannylation reactions, with reported yields exceeding 80% in optimized protocols .

Properties

CAS No. |

74395-21-4 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline |

InChI |

InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |

InChI Key |

ZLYRCQKUWPQBCF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxazolidine derivative. One common method is the nucleophilic addition of N,N-dimethylaniline to a phenyl-substituted oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Secondary amines and reduced aromatic compounds.

Substitution: Nitro, halo, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is used to design molecules with specific biological targets.

Industry: In the industrial sector, N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is utilized in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Key Structural Differences :

- Oxazolidine vs. Oxazole/Thiazole : Unlike oxazole or thiazole derivatives (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline ), the oxazolidine ring lacks aromaticity, reducing electron delocalization but enhancing stability under acidic conditions.

- Pyrrole vs. Oxazolidine : N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline replaces the oxazolidine with a pyrrole ring, increasing π-conjugation and altering redox properties.

- Triazole Regioisomers : N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) and its regioisomer (dai) demonstrate how positional isomerism affects fluorescence and solubility.

Table 1: Structural Comparison

Optical Properties

The dimethylaniline moiety acts as an electron donor, while the oxazolidine or other heterocycles modulate absorption/emission profiles:

- Stokes Shift: Oxazolidine derivatives typically show smaller Stokes shifts (~50–80 nm) compared to azo compounds (e.g., 4-(Dimethylamino)azobenzene, Stokes shift >100 nm) due to reduced structural relaxation .

Table 2: Optical Properties

*Predicted based on analogous structures.

Biological Activity

N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, which is further substituted by a 1,3-oxazolidine moiety. The molecular formula is with a molecular weight of approximately 260.35 g/mol. The presence of the oxazolidine ring is crucial for its biological activity, enhancing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with oxazolidine precursors under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing aldehydes or ketones to form oxazolidine derivatives.

- Cyclization Techniques : Employing catalysts to facilitate the formation of the oxazolidine ring from amino alcohols.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Smith et al. demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study by Johnson et al. reported that the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Case Study: Breast Cancer Cell Line (MCF-7)

In this study, MCF-7 cells were treated with varying concentrations of the compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The oxazolidine ring enhances molecular interactions through hydrogen bonding and π-stacking with target proteins. Variations in substituents on the phenyl ring significantly influence activity profiles, suggesting that further modifications could optimize efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.